PCSK9 Modulator -

PCSK9 Modulator

Catalog Number: EVT-1535219
CAS Number:
Molecular Formula: C15H6ClF6NO
Molecular Weight: 365.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PCSK9 modulator is a modulator of proprotein convertase subtilisin kexin like type 9 (PCSK9).
Overview

Proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators are a class of compounds designed to inhibit the function of PCSK9, a protein that plays a crucial role in regulating cholesterol levels by promoting the degradation of low-density lipoprotein receptors (LDLR). Elevated levels of PCSK9 are associated with increased LDL cholesterol levels, contributing to cardiovascular diseases. The modulation of PCSK9 activity has emerged as a promising therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular risk.

Source

PCSK9 is predominantly synthesized in the liver, with additional production in the small intestine, pancreas, and kidneys. It is encoded by a gene located on chromosome 1, consisting of 12 exons that translate into a protein of 692 amino acids. The protein undergoes post-translational modifications, including autocatalytic cleavage, which is essential for its functional activity .

Classification

PCSK9 modulators can be classified into several categories based on their mechanism of action:

  • Monoclonal Antibodies: These are currently the most advanced and clinically used inhibitors, such as alirocumab and evolocumab.
  • Small-Molecule Inhibitors: These compounds target the transcription or activity of PCSK9, offering potential for oral administration.
  • Antisense Oligonucleotides: These modulate RNA processing to reduce PCSK9 expression at the mRNA level.
Synthesis Analysis

Methods

The synthesis of PCSK9 modulators involves several advanced methodologies:

  1. High-Throughput Screening: A novel cell-based screening platform has been developed to identify small-molecule inhibitors targeting PCSK9 transcription. This method allows for rapid evaluation of numerous compounds for their ability to down-regulate PCSK9 expression .
  2. Chemical Synthesis: Compounds such as 7030B-C5 have been synthesized through organic chemistry techniques, focusing on optimizing their pharmacological properties and bioavailability.
  3. Genetic Engineering: Techniques such as CRISPR/Cas9 and plasmid-based systems are employed to manipulate genes involved in PCSK9 expression, allowing researchers to study the effects of various genetic modifications on PCSK9 levels.

Technical Details

The synthesis often involves the use of specific reagents and conditions that facilitate the formation of desired chemical bonds while minimizing side reactions. For instance, PCR amplification is used to create plasmids necessary for expressing the PCSK9 gene in various cellular models .

Molecular Structure Analysis

Structure

The three-dimensional structure of PCSK9 reveals three distinct domains:

  • Prodomain: Amino acids 31–152; involved in the autocatalytic cleavage process.
  • Catalytic Domain: Amino acids 153–421; contains a serine protease catalytic triad essential for its enzymatic activity.
  • C-terminal Cys-His-rich Domain: Amino acids 453–692; plays a critical role in receptor binding and interaction with LDLR .

Data

The molecular weight of PCSK9 is approximately 75 kDa. Structural studies indicate that it forms complexes with LDLR, influencing receptor recycling and degradation processes .

Chemical Reactions Analysis

Reactions

PCSK9 primarily functions through non-covalent interactions with LDLR, leading to receptor degradation via lysosomal pathways. The key reactions include:

  1. Autocatalytic Cleavage: Occurs within the endoplasmic reticulum, where proPCSK9 is cleaved to release the prodomain.
  2. Binding Reactions: The catalytic domain binds to specific sites on LDLR, facilitating its internalization and subsequent degradation.

Technical Details

The interaction between PCSK9 and LDLR does not require proteolytic activity; rather, it involves structural conformations that prevent receptor recycling back to the cell surface .

Mechanism of Action

Process

PCSK9 modulates cholesterol levels through several mechanisms:

  1. Inhibition of LDLR Recycling: By binding to LDLR, PCSK9 prevents its return to the cell surface after endocytosis, leading to decreased LDL uptake.
  2. Promotion of LDLR Degradation: The PCSK9-LDLR complex is targeted for lysosomal degradation, significantly reducing available receptors for LDL clearance from circulation .

Data

Studies have demonstrated that inhibiting PCSK9 can lead to significant reductions in plasma LDL cholesterol levels by increasing the number of functional LDL receptors on hepatocyte surfaces .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 75 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: PCSK9 is stable under physiological conditions but may undergo conformational changes under varying pH levels.
  • Reactivity: The interactions with LDLR are primarily non-covalent but can be influenced by environmental factors such as pH and ionic strength .
Applications

Scientific Uses

PCSK9 modulators have significant applications in both research and clinical settings:

  • Therapeutic Development: Ongoing research aims at developing small-molecule inhibitors as alternatives to monoclonal antibodies for lowering cholesterol levels.
  • Basic Research: Antisense oligonucleotides are used to study the functional roles of different isoforms of PCSK9 in lipid metabolism and cardiovascular health .
  • Disease Models: Animal models deficient in PCSK9 are utilized to understand its role in cholesterol homeostasis and atherosclerosis development.
Molecular Biology of PCSK9

Structural Characterization of PCSK9

Domain Architecture

PCSK9 is synthesized as a 692-amino acid precursor protein with three structurally and functionally distinct domains (Table 1):

  • Prodomain (aa 31-152): Mediates autocatalytic processing and chaperones the catalytic domain. Residues 61-70 are critical for autocleavage efficiency. Post-translationally modified by tyrosine sulfation, which influences protein-protein interactions [1] [3] [8].
  • Catalytic Domain (aa 153-425): Contains the catalytic triad (Asp186, His226, Ser386) characteristic of serine proteases. Binds the epidermal growth factor-like repeat A (EGF-A) domain of LDLR through surface-exposed residues. Mutations here (e.g., D374Y) increase LDLR binding affinity by 10-20-fold [1] [5] [8].
  • C-terminal Cys/His-rich Domain (CHRD; aa 426-692): Comprises three modular repeats (M1:453-529; M2:530-603; M3:604-692). The M2 module is enriched with histidine residues (9/14 total) and is essential for extracellular LDLR degradation. The CHRD facilitates pH-dependent conformational changes in endosomes and interacts with ribosomal proteins during translation [5] [6] [8].

Table 1: Structural Domains of PCSK9

DomainAmino Acid ResiduesKey Structural FeaturesFunctional Significance
Prodomain31-152Flexible structure; tyrosine sulfation sitesAutocatalysis chaperone; regulates catalytic activity
Catalytic Domain153-425Serine protease triad (D186, H226, S386); EGF-A binding grooveMediates LDLR binding; undergoes Furin cleavage at RFHR↓
CHRD426-692M1/M2/M3 modules; M2 has 9 His residuesM2 essential for extracellular LDLR degradation; pH sensing

Autocatalytic Processing and Secretion

PCSK9 undergoes autocatalytic cleavage at the FAQ152↓SIP site within the endoplasmic reticulum (ER). This intramolecular cleavage is calcium-independent and generates a stable prodomain-catalytic domain complex that masks enzymatic activity. The cleaved prodomain remains non-covalently bound to the catalytic domain, a prerequisite for ER exit. Mutations blocking cleavage (e.g., Q152H) cause ER retention and loss-of-function [1] [3] [5]. Secretion requires interaction with Sec24 (a COPII component) and sortilin, which co-localizes with PCSK9 in the Golgi. Plasma PCSK9 exhibits diurnal rhythm (peak at midday) and higher concentrations in women, correlating with estrogen levels [5] [8] [9].

Genetic Regulation of PCSK9 Expression

Transcriptional Control by SREBP2 and HNF1α

PCSK9 expression is co-regulated by sterol-responsive and liver-enriched transcription factors (Table 2):

  • SREBP2: Binds sterol response elements (SREs) in the PCSK9 promoter (e.g., -500 to -300 bp upstream). Activation occurs under low cholesterol via proteolytic release from membranes. Statins (e.g., rosuvastatin) paradoxically induce PCSK9 transcription more robustly than LDLR (4-fold vs. 1.5-fold in hamsters), limiting their cholesterol-lowering efficacy [2] [4] [7].
  • HNF1α: Binds near SREBP2 sites (-28 bp apart in the proximal promoter). Rosuvastatin increases hepatic HNF1α expression by 2.5-fold in dyslipidemic hamsters, amplifying PCSK9 induction. Dual activation explains stronger statin-induced PCSK9 vs. LDLR transcription (the latter regulated only by SREBP2) [4] [7].

Table 2: Transcriptional and Post-Transcriptional Regulators of PCSK9

Regulatory MechanismKey FactorsEffect on PCSK9Functional Outcome
TranscriptionalSREBP2Strong induction via SRE elementsLimits LDLR protein during statin therapy
TranscriptionalHNF1αSynergistic induction with SREBP2Exacerbates PCSK9/LDLR imbalance
Post-TranscriptionalmiR-335/miR-6825Bind 3’UTR to suppress mRNA stabilityReduced PCSK9 translation; enhanced LDLR expression
Post-TranslationalFurinCleaves PCSK9 at RFHR↓ (inactivates)Attenuates LDLR degradation
EpigeneticHDAC2Represses HNF1α/SREBP2 nuclear translocationDownregulates PCSK9 transcription

Epigenetic Modifications and Post-Transcriptional Regulation

  • Epigenetic Control: Histone deacetylase 2 (HDAC2) represses HNF1α and SREBP2 nuclear translocation. Pterostilbene (a stilbenoid) reduces the HNF1α/HDAC2 and SREBP2/HDAC2 ratios by >50%, suppressing PCSK9 transcription in cardiomyocytes [7].
  • miRNA Regulation: miR-335 and miR-6825 bind the PCSK9 3’UTR, reducing mRNA stability. Pterostilbene upregulates both miRs by 3-fold, disrupting PCSK9/SREBP2 interaction and lowering PCSK9 protein [7].
  • Alternative Splicing: The PCSK9 gene (15 exons) produces isoforms through exon skipping. Their functional impact remains under investigation [8].
  • Post-Translational Inactivation: Furin cleaves PCSK9 at RFHR218↓ in the catalytic domain, reducing LDLR-degrading activity. The D374Y gain-of-function mutation confers Furin resistance [5] [8].

Properties

Product Name

PCSK9 Modulator

IUPAC Name

7-Chloro-6-(trifluoromethyl)-2-(4-(trifluoromethyl)phenyl)benzo[d]oxazole

Molecular Formula

C15H6ClF6NO

Molecular Weight

365.66

InChI

InChI=1S/C15H6ClF6NO/c16-11-9(15(20,21)22)5-6-10-12(11)24-13(23-10)7-1-3-8(4-2-7)14(17,18)19/h1-6H

InChI Key

SIKMFPAJZVLOEM-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(C2=NC3=CC=C(C(F)(F)F)C(Cl)=C3O2)C=C1)(F)F

Solubility

Soluble in DMSO

Synonyms

PCSK9 modulator

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.